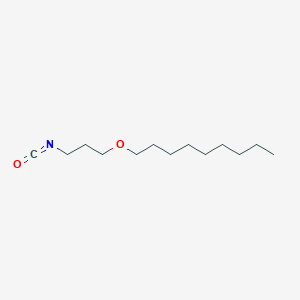
1-(3-Isocyanatopropoxy)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Isocyanatopropoxy)nonane is an organic compound with the molecular formula C13H25NO2 It contains an isocyanate group (-N=C=O) and an ether linkage (-O-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Isocyanatopropoxy)nonane can be synthesized through the reaction of 3-chloropropyl isocyanate with nonanol. The reaction typically occurs under mild conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Isocyanatopropoxy)nonane undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form urea derivatives.
Reduction: Reduction of the isocyanate group can yield amines.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Substituted ethers or amines.
Applications De Recherche Scientifique
1-(3-Isocyanatopropoxy)nonane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and other complex molecules.
Medicine: Investigated for its role in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate group.
Mécanisme D'action
The mechanism of action of 1-(3-Isocyanatopropoxy)nonane involves the reactivity of its isocyanate group. This group can react with nucleophiles such as amines and alcohols, forming stable urea or urethane linkages. These reactions are crucial in the formation of polymers and other materials.
Comparaison Avec Des Composés Similaires
- 1-(3-Isocyanatopropoxy)hexane
- 1-(3-Isocyanatopropoxy)octane
- 1-(3-Isocyanatopropoxy)decane
Comparison: 1-(3-Isocyanatopropoxy)nonane is unique due to its specific chain length, which can influence its physical properties and reactivity. Compared to shorter or longer chain analogs, it may offer a balance of flexibility and stability, making it suitable for specific applications in materials science and polymer chemistry.
Propriétés
Numéro CAS |
60852-99-5 |
|---|---|
Formule moléculaire |
C13H25NO2 |
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
1-(3-isocyanatopropoxy)nonane |
InChI |
InChI=1S/C13H25NO2/c1-2-3-4-5-6-7-8-11-16-12-9-10-14-13-15/h2-12H2,1H3 |
Clé InChI |
KNWHFFNKCMBDTO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOCCCN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14608140.png)



![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)
![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)

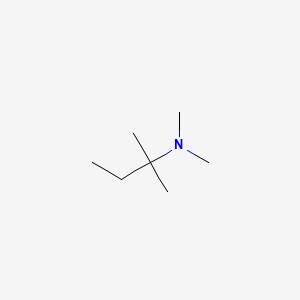
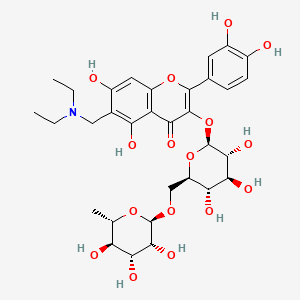
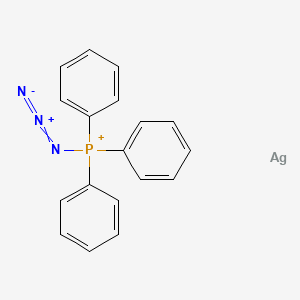
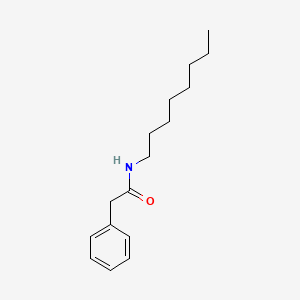
![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
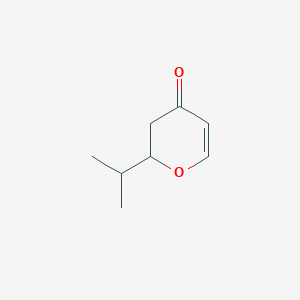
![4-Methoxy-3-[(E)-(2,4,6-trianilinopyrimidin-5-yl)diazenyl]benzamide](/img/structure/B14608220.png)
